CCPA

Übersicht

Beschreibung

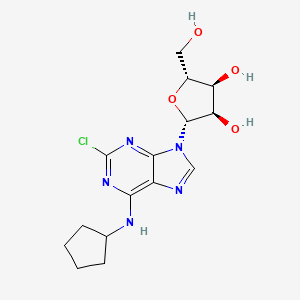

2-Chloro-N6-cyclopentyladenosine (CCPA) is a potent and selective adenosine A1 receptor agonist . It selectively binds to adenosine A1 over adenosine A2 receptors . It is centrally active following systemic administration in vivo .

Molecular Structure Analysis

The molecular formula of 2-Chloro-N6-cyclopentyladenosine is C15H20ClN5O4 . The molecular weight is 369.80 g/mol . The IUPAC name is (2R,3R,4S,5R)-2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol .Wissenschaftliche Forschungsanwendungen

Adenosin-Rezeptor-Agonist

CCPA ist ein potenter und selektiver A1-Adenosin-Rezeptor-Agonist . Es wird oft mit anderen Adenosin-Rezeptor-Agonisten und -Antagonisten verwendet, um die Funktionen von A(1), A(2A) und A(3)-Rezeptoren zu klären .

Antiepileptische Aktivität

Der Adenosin-A1-Rezeptor-Agonist this compound zeigt in allen untersuchten Entwicklungsstadien eine antiepileptische Aktivität . Im Vergleich zu Kontrolltieren erhöhte es signifikant die Schwellenwerte für epileptische Nachentladungen im Hippocampus bei 12-, 15-, 18- und 60-tägigen Ratten .

Einfluss auf die Erregbarkeit des Gehirns

This compound kann die Erregbarkeit im Gehirn beeinflussen . Endogenes und exogenes Adenosin hat eine antiepileptische Wirkung, vermutlich durch die Aktivierung von A1-Rezeptoren .

Rolle bei der Gehirnentwicklung

This compound und die Hippocampus-Erregbarkeit während der Gehirnentwicklung bei Ratten wurden untersucht . Altersbedingte Unterschiede könnten auf die Entwicklung präsynaptischer A1-Rezeptoren im Hippocampus zurückzuführen sein .

Schlafregulation

Im Zusammenhang mit der Schlafregulation spielt der A1-Adenosin-Rezeptor, für den this compound ein potenter und selektiver Agonist ist, eine bedeutende Rolle .

Forschung zu neurologischen Erkrankungen

Adenosin, der Neuromodulator, den this compound selektiv agonisiert, ist an der Pathophysiologie verschiedener neurologischer Erkrankungen beteiligt, darunter Epilepsie, Schlaganfall, chronische Schmerzen und Demenz .

Wirkmechanismus

Target of Action

2-Chloro-N6-cyclopentyladenosine (CCPA) is a highly potent and selective agonist for the A1 adenosine receptors . These receptors are a type of G protein-coupled receptors that play a crucial role in many biological functions, including sleep promotion .

Mode of Action

This compound interacts with A1 adenosine receptors with high affinity. It inhibits the binding of [3H]PIA to A1 receptors of rat brain membranes with a Ki-value of 0.4 nM . This interaction results in changes in the activity of adenylate cyclase, a key enzyme involved in the regulation of cellular metabolism .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the adenylate cyclase pathway. This compound inhibits the activity of adenylate cyclase in rat fat cell membranes, a model for the A1 receptor, with an IC50-value of 33 nM . This inhibition can lead to a decrease in the production of cyclic AMP, a critical secondary messenger in cells, thereby affecting various downstream cellular processes.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of adenylate cyclase activity and subsequent downstream effects on cellular metabolism. By acting as an agonist at A1 adenosine receptors, this compound can influence various physiological processes, including sleep promotion . It also exhibits anticonvulsive activity in vivo .

Biochemische Analyse

Biochemical Properties

2-Chloro-N6-cyclopentyladenosine interacts with the A1 adenosine receptor, showing a Ki value of 0.8 nM for human A1 receptors . This interaction is highly selective, with CCPA showing over 2000-fold selectivity over A2A receptors .

Cellular Effects

In cellular processes, 2-Chloro-N6-cyclopentyladenosine has been shown to have anticonvulsant activity, which is presumably due to its activation of A1 receptors . It has also been found to increase hippocampal afterdischarge (AD) thresholds in rats of various ages .

Molecular Mechanism

At the molecular level, 2-Chloro-N6-cyclopentyladenosine exerts its effects by binding to A1 receptors of rat brain membranes . This binding inhibits the activity of adenylate cyclase, a model for the A1 receptor, with an IC50 value of 33 nM .

Temporal Effects in Laboratory Settings

The effects of 2-Chloro-N6-cyclopentyladenosine have been observed over time in laboratory settings. For instance, it has been shown to have a sustained anticonvulsant effect in rats .

Dosage Effects in Animal Models

In animal models, the effects of 2-Chloro-N6-cyclopentyladenosine vary with different dosages. For example, both 0.5 and 1 mg/kg doses of this compound significantly increased hippocampal AD thresholds in 12-, 15-, 18-, and 60-day-old rats compared to controls .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R)-2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN5O4/c16-15-19-12(18-7-3-1-2-4-7)9-13(20-15)21(6-17-9)14-11(24)10(23)8(5-22)25-14/h6-8,10-11,14,22-24H,1-5H2,(H,18,19,20)/t8-,10-,11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMYYYQVWPZWIZ-IDTAVKCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00958774 | |

| Record name | 2-Chloro-N-cyclopentyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37739-05-2 | |

| Record name | CCPA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37739-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N(6)cyclopentyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037739052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-cyclopentyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N6-cyclopentyladenosine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX2F2W6WSP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

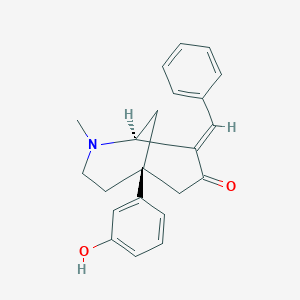

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone](/img/structure/B1668659.png)

![(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methyl-(2-fluoroethyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B1668669.png)

![2-[1-(1H-benzimidazol-2-yl)-3-(3-methoxyphenyl)propan-2-yl]-1H-benzimidazole](/img/structure/B1668672.png)

![3-Ethyl-2-[3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;perchlorate](/img/structure/B1668673.png)

![{3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1668675.png)

![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)propanamide](/img/structure/B1668678.png)